molecular formula C22H16Cl2N2O3 B12003575 [3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12003575
M. Wt: 427.3 g/mol
InChI Key: ZFZFKLHLDPZYQO-AFUMVMLFSA-N
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Description

[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves a multi-step process. The initial step often includes the formation of the hydrazone intermediate by reacting 2-phenylacetyl hydrazine with an aldehyde or ketone. This intermediate is then subjected to a condensation reaction with 3-formylphenyl 2,4-dichlorobenzoate under controlled conditions to yield the final product. The reaction conditions generally include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H16Cl2N2O3/c23-17-9-10-19(20(24)13-17)22(28)29-18-8-4-7-16(11-18)14-25-26-21(27)12-15-5-2-1-3-6-15/h1-11,13-14H,12H2,(H,26,27)/b25-14+

InChI Key

ZFZFKLHLDPZYQO-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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